molecular formula C14H12N2O B11958255 4'-(Phenylazo)acetophenone CAS No. 4827-16-1

4'-(Phenylazo)acetophenone

Cat. No.: B11958255
CAS No.: 4827-16-1
M. Wt: 224.26 g/mol
InChI Key: UYXKSJRBCLSBNE-UHFFFAOYSA-N
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Description

4’-(Phenylazo)acetophenone is an organic compound with the molecular formula C14H12N2O. It is a member of the azobenzene family, characterized by the presence of a phenylazo group (-N=N-) attached to an acetophenone moiety. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(Phenylazo)acetophenone can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminoacetophenone using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzene in the presence of a base such as sodium hydroxide to yield 4’-(Phenylazo)acetophenone .

Industrial Production Methods: Industrial production of 4’-(Phenylazo)acetophenone typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: 4’-(Phenylazo)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4’-(Phenylazo)acetophenone involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison: 4’-(Phenylazo)acetophenone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and applications, particularly in the field of dye and pigment production .

Properties

CAS No.

4827-16-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

1-(4-phenyldiazenylphenyl)ethanone

InChI

InChI=1S/C14H12N2O/c1-11(17)12-7-9-14(10-8-12)16-15-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

UYXKSJRBCLSBNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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